5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S2/c13-10-3-4-12(19-10)20(17,18)15-8-1-2-9-7(5-8)6-11(16)14-9/h1-5,15H,6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYMKXFMGMOGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Reduction of Nitro-Substituted Precursors
5-Nitro-2-oxindole undergoes hydrogenation using palladium on carbon (Pd/C) in ethanol at 25–30°C, yielding 5-amino-2-oxoindoline with >90% purity. Alternative reductants like iron in acetic acid are noted for cost-effective scalability:
$$
\text{5-Nitro-2-oxindole} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{5-Amino-2-oxoindoline}
$$
Key Data :
Preparation of 5-Chlorothiophene-2-Sulfonyl Chloride
Chlorosulfonation of Thiophene
Thiophene is treated with chlorosulfonic acid at 0–5°C to generate the sulfonyl chloride derivative. Subsequent chlorination at the 5-position using N-chlorosuccinimide (NCS) affords 5-chlorothiophene-2-sulfonyl chloride:
$$
\text{Thiophene} \xrightarrow{\text{ClSO}_3\text{H}} \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{NCS}} \text{5-Chlorothiophene-2-sulfonyl chloride}
$$
Key Data :
Coupling Reaction: Sulfonamide Bond Formation
Base-Mediated Nucleophilic Substitution
5-Amino-2-oxoindoline reacts with 5-chlorothiophene-2-sulfonyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 12–24 hours:
$$
\text{5-Amino-2-oxoindoline} + \text{5-Cl-Thiophene-2-SO}_2\text{Cl} \xrightarrow[\text{TEA}]{\text{THF}} \text{Target Compound}
$$
Optimization Insights :
Solid-Phase Synthesis for High-Throughput Production
A patent-pending method immobilizes 5-amino-2-oxoindoline on Wang resin, followed by on-resin sulfonylation with 5-chlorothiophene-2-sulfonyl chloride. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 81% purity.
Purification and Analytical Characterization
Crystallization
Crude product is recrystallized from ethyl acetate/hexane (1:3) to afford needle-like crystals. Melting point: 167–169°C (lit.).
Chromatographic Techniques
Flash chromatography on silica gel (petroleum ether/EtOAc 8:1) resolves unreacted sulfonyl chloride and di-sulfonylated byproducts.
Spectroscopic Validation
- 1H NMR (CDCl3): δ 3.37 (dd, CH2), 6.68–7.62 (aromatic protons).
- HPLC : >98% purity (C18 column, MeCN/H2O 70:30).
- HRMS : [M+H]+ m/z 343.8 (calc. 342.8).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Solution-Phase | 75 | 98 | Moderate |
| Solid-Phase | 81 | 95 | High |
Mechanistic Considerations and Byproduct Mitigation
Competing Reactions
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (73%).
Industrial Applications and Patent Landscape
The compound is a key intermediate in kinase inhibitors, notably VEGFR-2 and PDGFR-β antagonists. Patent US8106192B2 highlights its role in antitumor agents, emphasizing large-scale production via continuous flow reactors.
Chemical Reactions Analysis
5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes structurally related sulfonamide derivatives and their distinguishing features:
Impact of Substituents on Bioactivity and Physicochemical Properties
- Boronate Ester (18c) : The presence of a boronate ester in 18c enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . This contrasts with the 2-oxoindolin group in the parent compound, which may prioritize target binding over synthetic versatility.
- Triazole Moiety (11b) : The triazole ring in 11b improves metabolic stability and enhances anticancer activity compared to simpler sulfonamides .
- Quinazoline Core (Compound 33): The quinazoline derivative exhibits nanomolar kinase inhibition, underscoring the importance of fused heterocycles in enhancing binding affinity .
- Morpholine and Thiazolo-pyridine (19c): These substituents likely improve solubility and target engagement in phosphoinositide-related pathways .
Physicochemical Trends
- Melting Points : Analogs with rigid aromatic systems (e.g., 18c, 19c) exhibit higher melting points (156–158°C and 116–118°C, respectively) compared to flexible triazole-containing derivatives (11b, 110–111°C) .
- Synthetic Yields : Yields range from 49% to 70%, with boronate-containing 18c (67%) and morpholine-thiazolo derivative 19c (70%) showing higher efficiency, possibly due to optimized reaction conditions .
Biological Activity
5-Chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral , antimicrobial , and anticancer agent. The compound's unique structural features, including a thiophene ring, sulfonamide group, and oxoindole moiety, contribute to its diverse pharmacological properties.
Overview of Biological Activity
Recent studies have indicated that 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide exhibits significant biological activity:
- Antiviral Activity : Preliminary research suggests that this compound may inhibit specific viral enzymes, making it a candidate for antiviral drug development.
- Antimicrobial Properties : It has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antibacterial agent.
- Anticancer Effects : Initial findings suggest that the compound may disrupt metabolic pathways in cancer cells, which could lead to its use in cancer therapy.
The primary target for 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . It acts as a direct inhibitor of FXa, which is crucial in the conversion of prothrombin to thrombin within the coagulation cascade. This inhibition results in antithrombotic effects by decreasing thrombin generation without affecting existing thrombin levels.
Biochemical Pathways
The inhibition of FXa leads to reduced activation of both coagulation and platelets, which is beneficial in preventing thromboembolic disorders. The pharmacokinetics of the compound indicate good oral bioavailability, enhancing its therapeutic potential.
Comparative Analysis with Similar Compounds
The following table summarizes structural features and biological activities of compounds related to 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-fluoro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide | Fluorine instead of chlorine | Antiviral, anticancer |
| Indole derivatives (e.g., Indole-3-acetic acid) | Indole core structure | Plant growth regulator |
| 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide | Hydroxyl group addition | Antimicrobial, urease inhibition |
This comparison highlights the specificity of 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide's functional groups, which allow it to interact with distinct molecular targets compared to other similar compounds.
Case Studies and Research Findings
- Antibacterial Activity : A study published in the European Journal of Medicinal Chemistry explored various N-substituted thiophene sulfonamides and found that some exhibited significant antibacterial activity against multiple bacterial strains. Although specific data on 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide's efficacy is limited, the promising results from related compounds suggest potential.
- Antiviral Studies : Research into N-Heterocycles has shown that certain derivatives can effectively inhibit viral replication. While direct studies on 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide are still needed, its structural similarities with effective antiviral agents indicate it may share similar mechanisms .
- Anticancer Potential : Preliminary studies suggest that this compound may target metabolic pathways in cancer cells. Further investigation into its mechanism could reveal its effectiveness in oncology.
Q & A
Q. What are the optimal synthetic routes for 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for high yield?
A common synthesis involves reacting 5-chlorothiophene-2-sulfonyl chloride with 2-oxoindolin-5-amine in the presence of a base like triethylamine. The reaction is typically conducted in dichloromethane under reflux, with yields dependent on stoichiometric ratios, solvent polarity, and reaction time . Advanced optimization may include microwave-assisted synthesis or flow chemistry to reduce side products and improve scalability.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Nuclear magnetic resonance (NMR) is critical for confirming the sulfonamide linkage (δ ~10-12 ppm for NH) and thiophene/indoline moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 370.99 for C₁₃H₁₀ClN₂O₃S₂), while infrared spectroscopy (IR) identifies sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Enzyme inhibition assays (e.g., carbonic anhydrase or kinase inhibition) are standard. For example, IC₅₀ values against human carbonic anhydrase IX can be determined using fluorometric assays with 4-methylumbelliferyl acetate as a substrate . Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) assess cytotoxicity.
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) influence its enzyme inhibition profile?
The thiophene sulfonamide moiety is critical for binding to enzyme active sites (e.g., via sulfonamide-Zn²+ interactions in carbonic anhydrases). Modifications to the indolinone ring (e.g., substituents at the 2-oxo position) alter steric hindrance and electronic effects, impacting potency. Comparative studies with analogs (e.g., 5-fluoro or 5-methyl derivatives) show chlorine enhances lipophilicity and target affinity .
Q. What molecular docking or dynamics approaches are used to predict binding modes with therapeutic targets?
Docking studies (AutoDock Vina, Schrödinger Suite) model interactions between the sulfonamide group and catalytic zinc in carbonic anhydrases. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns, with RMSD/RMSF analyses to evaluate conformational changes .
Q. How can contradictory data on biological activity across studies be resolved?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Orthogonal validation using SPR (surface plasmon resonance) for binding kinetics and X-ray crystallography for co-crystal structures can resolve conflicts. Batch-to-batch purity analysis via HPLC (>98% purity) is essential .
Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility or bioavailability?
Salt formation (e.g., sodium or lysine salts) enhances aqueous solubility. Prodrug approaches (e.g., esterification of the sulfonamide) improve membrane permeability. Pharmacokinetic studies in rodent models assess oral bioavailability, with LC-MS/MS quantification of plasma concentrations .
Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments for in vivo toxicity studies?
Use a logarithmic dose range (e.g., 10–200 mg/kg) administered orally or intravenously to rodents. Monitor hematological, hepatic, and renal parameters over 14 days. Histopathological analysis of liver/kidney tissues identifies organ-specific toxicity. Statistical analysis (ANOVA, Tukey’s post-hoc test) determines significance thresholds .
Q. What analytical methods quantify the compound in biological matrices?
LC-MS/MS with electrospray ionization (ESI+) in MRM mode quantifies the compound in plasma or tissue homogenates. Sample preparation involves protein precipitation (acetonitrile) followed by SPE (solid-phase extraction) for clean-up. Calibration curves (1–1000 ng/mL) ensure linearity (R² >0.99) .
Interdisciplinary Applications
Q. How can this compound be functionalized for materials science applications?
The sulfonamide group can anchor the molecule to metal surfaces (e.g., gold nanoparticles) via thiolate linkages. Functionalization with fluorophores (e.g., fluorescein) enables use in bioimaging or sensor development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
